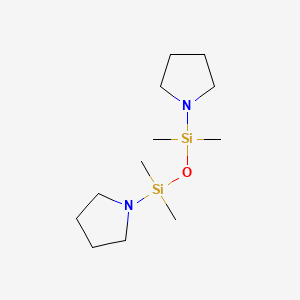![molecular formula C16H13N2OP B14469360 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile CAS No. 65145-33-7](/img/structure/B14469360.png)
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile is an organic compound that features a benzonitrile group attached to a phosphoryl group, which is further substituted with a cyanoethyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile typically involves the reaction of benzonitrile with a phosphorylating agent in the presence of a base. One common method is the nucleophilic aromatic substitution reaction, where the benzonitrile undergoes substitution with a phosphorylating agent like phenylphosphonic dichloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The reaction conditions are optimized to ensure high conversion rates and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
Scientific Research Applications
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzene
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]phenol
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]aniline
Uniqueness
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile is unique due to the presence of both a cyano and a phosphoryl group, which confer distinct chemical reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65145-33-7 |
|---|---|
Molecular Formula |
C16H13N2OP |
Molecular Weight |
280.26 g/mol |
IUPAC Name |
4-[2-cyanoethyl(phenyl)phosphoryl]benzonitrile |
InChI |
InChI=1S/C16H13N2OP/c17-11-4-12-20(19,15-5-2-1-3-6-15)16-9-7-14(13-18)8-10-16/h1-3,5-10H,4,12H2 |
InChI Key |
VAYXWSJAFLJZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC#N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)


![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)








